N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-(triazol-1-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-4(7-10)3-9-2-1-6-8-9/h1-2,10H,3H2,(H2,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARWSDWMXTOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=N1)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods: The use of aqueous media and environmentally friendly catalysts makes this approach suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Research indicates its potential use in developing new drugs for various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the hydroxyl group play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Analogs and Regiochemical Variations
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Regiochemistry Impact: 1,2,3-Triazoles (vs. 1,2,4-triazoles) offer superior regioselectivity in synthesis via CuAAC and enhanced metabolic stability .
- Bioactivity: Triazole hybrids with benzimidazole (e.g., compounds 13 and 17 in ) demonstrate potent antiviral activity against HCV, attributed to synergistic interactions between the heterocycles . Similarly, thiadiazole-triazole derivatives show nanomolar antitumor activity, suggesting the 1,2,3-triazole’s role in enhancing cytotoxicity .
Stability and Pharmacokinetic Considerations
- Gastric Stability: 1,2,3-Triazole-containing compounds (e.g., oxazolidinones in ) may degrade in acidic media, suggesting that the N-hydroxy group in the target compound could influence stability in physiological conditions .
- Solubility : The N-hydroxy ethanimidamide moiety may enhance aqueous solubility compared to methyl or aryl-substituted analogs (e.g., tert-butyl derivatives in ) .
Biological Activity
N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, research findings, and comparisons with similar compounds.
The synthesis of this compound typically employs click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and mild reaction conditions. The compound is characterized by its unique structure, which includes a triazole ring and hydroxyl functional group, contributing to its biological activity.
Chemical Properties:
- Molecular Formula: C₄H₇N₅O
- Molar Mass: 141.13 g/mol
- Melting Point: 261 - 263°C
Biological Mechanisms
This compound exhibits notable biological activities primarily through its role as an enzyme inhibitor. Its mechanism of action involves binding to the active sites of specific enzymes, effectively blocking their activity. For instance, it has shown potential as an inhibitor of carbonic anhydrase-II , which is crucial in various physiological processes.
The interaction between the compound and enzymes involves:
- Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with amino acid residues at the enzyme's active site.
- Hydrophobic Interactions: The triazole ring enhances hydrophobic interactions, stabilizing the compound-enzyme complex.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
-
Enzyme Inhibition:
- The compound has been evaluated for its inhibitory effects on carbonic anhydrase-II. Research indicates that it competes effectively with substrate binding, demonstrating a significant reduction in enzyme activity.
-
Anticancer Potential:
- Preliminary studies suggest that this compound may have anticancer properties. It has been tested against several cancer cell lines with promising results indicating cytotoxic effects.
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Pharmacokinetics:
- Investigations into the pharmacokinetic profile reveal that this compound exhibits favorable absorption and distribution characteristics in biological systems.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-hydroxy-N'-(5-methylthiazol-2-yl)ethanimidamide | 1627595-69-0 | Contains thiazole instead of triazole |
| 5-(4-chlorophenyl)-3-amino-[1,2,4]triazole | 317821-66-2 | Different substituents on triazole ring |
| N-hydroxy-N'-phenylacetamidine | - | Lacks triazole ring |
This compound is distinguished by its combination of a hydroxyl group and triazole moiety, enhancing its biological activity compared to similar compounds that lack these features.
Case Studies
Several case studies have explored the therapeutic potential of N-hydroxy derivatives in various disease models:
-
Cancer Cell Lines:
- A study evaluating the cytotoxic effects on breast cancer cell lines showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Animal Models:
- In vivo studies using murine models demonstrated that administration of N-hydroxy derivatives resulted in reduced tumor growth rates compared to control groups.
Q & A
Q. What synthetic methodologies are most effective for preparing N-hydroxy-2-(1H-1,2,3-triazol-1-yl)ethanimidamide?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:
- Reacting terminal alkynes with azides in a tert-butanol/water (3:1) solvent system under ambient conditions .
- Using copper diacetate (10 mol%) as a catalyst, followed by extraction with ethyl acetate and recrystallization in ethanol .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirming purity via IR, NMR, and HRMS .
Q. How is structural confirmation achieved for this compound derivatives?
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹). ¹H/¹³C NMR identifies proton environments and carbon frameworks, such as triazole protons at δ 8.3–8.4 ppm and NH signals at δ ~10.8 ppm .
- Crystallography : SHELXL refines X-ray data, resolving bond lengths/angles and validating stereochemistry. Discrepancies between experimental and computational models are addressed by iterative refinement cycles .
Advanced Research Questions
Q. How can copper catalyst conditions be optimized to minimize side products in CuAAC reactions?
- Catalyst selection : Copper(I) sources (e.g., Cu(OAc)₂) are preferred over Cu(II) to avoid oxidative by-products. Catalytic loading (5–10 mol%) balances efficiency and cost .
- Solvent systems : Polar solvents like tert-BuOH/H₂O enhance reaction rates by stabilizing the Cu(I)-acetylide intermediate .
- Additives : Ascorbic acid reduces Cu(II) to Cu(I) in situ, improving regioselectivity for 1,4-triazoles .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling for triazole-containing compounds?
- Validation protocols : Cross-check NMR/IR results with density functional theory (DFT)-predicted spectra. For example, discrepancies in ¹³C NMR shifts may indicate conformational flexibility or crystal-packing effects .
- Crystallographic refinement : Use SHELXL’s restraints and constraints to adjust thermal parameters and occupancy ratios, ensuring models align with experimental electron density maps .
Q. How are bioactivity assays designed to evaluate the pharmacological potential of this compound?
- Target selection : Prioritize targets like heat shock protein 90 (HSP90) or ergosterol biosynthesis enzymes based on structural analogs .
- In vitro testing : Assess antifungal/antitumor activity via MIC (minimum inhibitory concentration) assays or cell viability tests (e.g., MTT). Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide SAR studies .
- Data interpretation : Compare IC₅₀ values across derivatives to identify critical substituents (e.g., nitro groups enhance antiproliferative activity) .
Methodological Challenges and Solutions
Q. How to address low yields in the final recrystallization step of triazole derivatives?
- Solvent screening : Test ethanol, methanol, or acetone for optimal solubility differences. Ethanol is preferred for high-polarity triazoles .
- Gradient cooling : Slowly reduce temperature from reflux to 4°C to promote crystal nucleation and minimize impurities .
Q. What advanced techniques validate the regioselectivity of 1,3-dipolar cycloadditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
